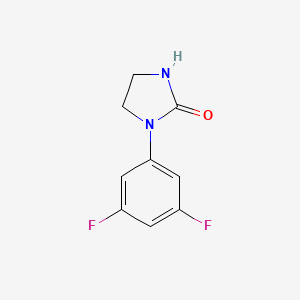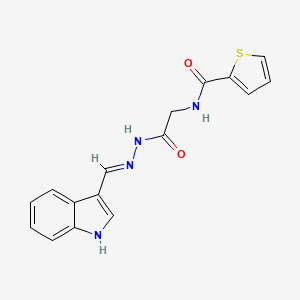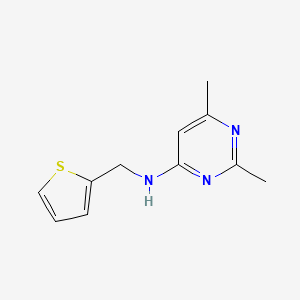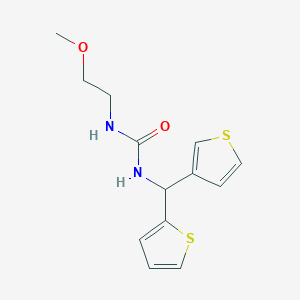![molecular formula C21H16ClF3N2O2 B2611119 N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-02-4](/img/structure/B2611119.png)
N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Synthesis
The synthesis and structural characterization of compounds related to N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide are fundamental aspects of their scientific research applications. These processes involve complex reactions to produce novel non-peptide CCR5 antagonists, highlighting the importance of detailed chemical procedures for achieving precise molecular formations. The synthesis often includes steps such as elimination reactions, reduction, and bromination to create intermediates and final products with potential bioactive properties (Bi, 2014); (Cheng De-ju, 2014).
Crystal Structure Analysis
The crystal structures of anticonvulsant enaminones closely related to the chemical compound have been determined, showcasing the relevance of molecular geometry in understanding the compound's physical and chemical properties. These studies provide insights into the molecule's conformation, dihedral angles, and hydrogen bonding, which are crucial for designing drugs with specific biological activities (Kubicki, Bassyouni, & Codding, 2000).
Chemical Modification for Enhanced Biological Properties
Research on the modification of the pyridine moiety of similar molecules has explored the potential to enhance biological properties, such as analgesic effects. By altering specific positions and substituents within the molecular structure, researchers aim to optimize the compound's bioactivity, demonstrating the compound's versatility and potential therapeutic applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Potential for Hyperglycemic-Hypoglycemic Activity
Synthesis of benzamides similar to the compound of interest has led to discoveries regarding their effects on blood glucose levels, suggesting potential applications in managing diabetes or related metabolic disorders. By evaluating the impact of different substituents on the heterocyclic ring, researchers have identified compounds with significant hyperglycemic or hypoglycemic activities, indicating the compound's potential utility in glycemic management (Yeung & Knaus, 1987).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-8-3-14(4-9-18)11-26-20(29)16-5-1-15(2-6-16)12-27-13-17(21(23,24)25)7-10-19(27)28/h1-10,13H,11-12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZVHDVXAIRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)
![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)


![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)